Cas no 580-49-4 (6-(1-acetoxy-3-oxo-butyl)-7-methyl-3-methylene-3,3a,4,7,8,8a-hexahydro-cyclohepta[b]furan-2-one)
![6-(1-acetoxy-3-oxo-butyl)-7-methyl-3-methylene-3,3a,4,7,8,8a-hexahydro-cyclohepta[b]furan-2-one structure](https://es.kuujia.com/scimg/cas/580-49-4x500.png)
580-49-4 structure
Nombre del producto:6-(1-acetoxy-3-oxo-butyl)-7-methyl-3-methylene-3,3a,4,7,8,8a-hexahydro-cyclohepta[b]furan-2-one
6-(1-acetoxy-3-oxo-butyl)-7-methyl-3-methylene-3,3a,4,7,8,8a-hexahydro-cyclohepta[b]furan-2-one Propiedades químicas y físicas
Nombre e identificación
-
- 6-(1-acetoxy-3-oxo-butyl)-7-methyl-3-methylene-3,3a,4,7,8,8a-hexahydro-cyclohepta[b]furan-2-one
- xanthinin
- Xanthumin
- 6-(1-Acetoxy-3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one
- Q27108569
- BDBM233118
- C09602
- CHEBI:10061
- DTXSID70973570
- 1-(7-Methyl-3-methylidene-2-oxo-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-6-yl)-3-oxobutyl acetatato(3-)
- [1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate
- alpha-Methylene-gamma-lactone, 1
- NSC-136705
- 1-(7-Methyl-3-methylene-2-oxo-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-6-yl)-3-oxobutyl acetate
- NCI60_000833
- 2H-Cyclohepta[b]furan-2-one, 6-[(1R)-1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-, (3aR,7S,8aR)-
- 153483-31-9
- 6-(1-(Acetyloxy)-3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta(b)furan-2-one
- 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one
- CHEMBL1982362
- [1-(7-methyl-3-methylene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)-3-oxo-butyl] acetate
- [1-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)-3-oxobutyl] acetate
- NSC136705
- 17954-90-4
- Ksantinin
- AKOS015909568
- 1-(7-Methyl-3-methylene-2-oxo-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-6-yl)-3-oxobutyl acetate #
- 580-49-4
- DTXSID701113283
- DPSCQKGSAHTWSP-UHFFFAOYSA-N
- DGA48331
- DA-79002
-
- Renchi: InChI=1S/C17H22O5/c1-9-7-15-14(11(3)17(20)22-15)6-5-13(9)16(8-10(2)18)21-12(4)19/h5,9,14-16H,3,6-8H2,1-2,4H3
- Clave inchi: DPSCQKGSAHTWSP-UHFFFAOYSA-N
- Sonrisas: CC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2
Atributos calculados
- Calidad precisa: 306.14672380g/mol
- Masa isotópica única: 306.14672380g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 5
- Complejidad: 545
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 4
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.4
- Superficie del Polo topológico: 69.7Ų
6-(1-acetoxy-3-oxo-butyl)-7-methyl-3-methylene-3,3a,4,7,8,8a-hexahydro-cyclohepta[b]furan-2-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T24175-5 mg |
Xanthumin |
580-49-4 | 98% | 5mg |
¥ 7,000 | 2023-07-10 | |
TargetMol Chemicals | T24175-5mg |
Xanthumin |
580-49-4 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T24175-25mg |
Xanthumin |
580-49-4 | 25mg |
¥ 10600 | 2024-07-19 |
6-(1-acetoxy-3-oxo-butyl)-7-methyl-3-methylene-3,3a,4,7,8,8a-hexahydro-cyclohepta[b]furan-2-one Literatura relevante
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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